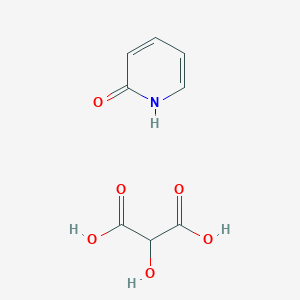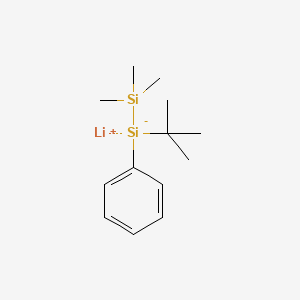
Lithium;tert-butyl-phenyl-trimethylsilylsilanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of lithium, tert-butyl, phenyl, and trimethylsilyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;tert-butyl-phenyl-trimethylsilylsilanide typically involves the reaction of tert-butyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the deprotonation of tert-butyl-phenyl-trimethylsilylsilane using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures . This reaction yields the desired organolithium compound along with butane as a byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Lithium;tert-butyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, forming new carbon-lithium bonds.
Deprotonation Reactions: It can deprotonate acidic hydrogen atoms in other molecules, forming new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and other organometallic reagents. Typical reaction conditions involve low temperatures and the use of aprotic solvents like THF or diethyl ether to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield new organolithium compounds, while addition reactions with carbonyl compounds produce alcohols or ketones after hydrolysis.
科学研究应用
Lithium;tert-butyl-phenyl-trimethylsilylsilanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.
Material Science: It is employed in the development of new materials, such as lithium-ion batteries, where its unique properties contribute to improved performance and stability.
作用机制
The mechanism of action of lithium;tert-butyl-phenyl-trimethylsilylsilanide involves the interaction of the lithium atom with electrophilic centers in other molecules. The lithium atom, being highly electropositive, facilitates the formation of new bonds by donating electrons to electrophiles. This process often involves the formation of a transient complex, which then undergoes further transformation to yield the final product .
相似化合物的比较
Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural features.
Lithium phenylsilanide: Shares the phenyl and lithium components but lacks the tert-butyl and trimethylsilyl groups.
Lithium trimethylsilylmethanide: Contains the trimethylsilyl group but differs in the remaining structure.
Uniqueness
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is unique due to the combination of its bulky tert-butyl group and the electron-donating trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it a valuable reagent in selective organic transformations and material science applications .
属性
CAS 编号 |
823207-41-6 |
|---|---|
分子式 |
C13H23LiSi2 |
分子量 |
242.5 g/mol |
IUPAC 名称 |
lithium;tert-butyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C13H23Si2.Li/c1-13(2,3)14(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChI 键 |
YAPXLFWMNJVROC-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


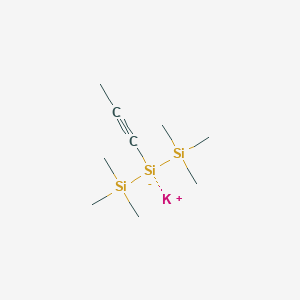

![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
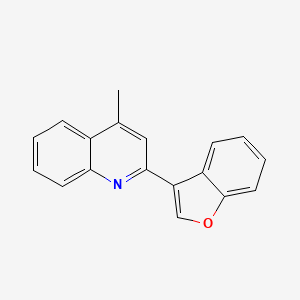
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
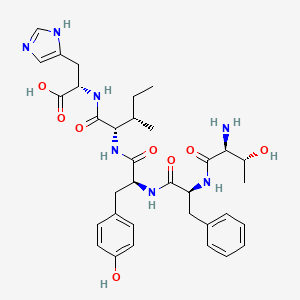
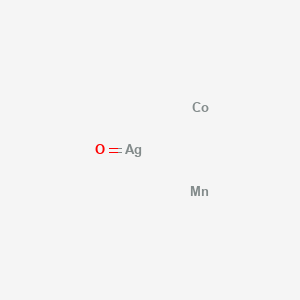
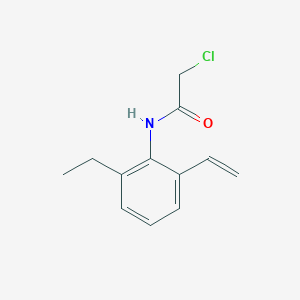
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
